Product packaging for Ethyl 2-amino-6-fluoro-3-nitrobenzoate(Cat. No.:CAS No. 150368-37-9)

Ethyl 2-amino-6-fluoro-3-nitrobenzoate

Cat. No.: B127913
CAS No.: 150368-37-9
M. Wt: 228.18 g/mol
InChI Key: PJSMHOIXOKZIMX-UHFFFAOYSA-N
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Description

Significance of Fluoro-Nitro Benzoate (B1203000) Esters in Contemporary Organic Synthesis and Medicinal Chemistry Research

Simultaneously, the nitro group is a versatile and unique functional group in medicinal chemistry. acs.org It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, the nitro group can be readily reduced to an amino group, providing a chemical handle for subsequent synthetic transformations. nih.gov This bioreductive activation is a key feature in certain classes of drugs, including antibacterial and antiparasitic agents. mdpi.com The nitro group's utility has led to its incorporation in the development of anticancer, antitubercular, and hypoxia-activated prodrugs. mdpi.com

The combination of both fluoro and nitro substituents on a benzoate ester framework thus creates a powerful synthetic intermediate. This scaffold allows chemists to leverage the benefits of fluorination while utilizing the nitro group as a linchpin for building complex, biologically active molecules. chembk.com

Contextualization of Ethyl 2-amino-6-fluoro-3-nitrobenzoate within Substituted Benzoate Derivatives

This compound, with the CAS Number 150368-37-9, is a polysubstituted benzoate derivative. alchempharmtech.comchemscene.com Its structure is characterized by an ethyl ester group and three key substituents on the benzene (B151609) ring: an amino (-NH2) group, a fluorine (-F) atom, and a nitro (-NO2) group. The specific arrangement of these groups dictates its chemical reactivity and utility as a synthetic precursor.

This compound serves primarily as a pharmaceutical intermediate, used in the synthesis of more complex organic compounds such as those used in drugs and dyes. chembk.com Its value lies in the orthogonal reactivity of its functional groups. For instance, the amino group and the adjacent ester can be utilized in cyclization reactions to form heterocyclic systems. A prominent application is in the synthesis of quinazoline (B50416) derivatives, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov The nitro group can be selectively reduced to an amine, opening pathways for further derivatization, such as in the synthesis of 4-anilino-6-aminoquinazoline derivatives investigated for their potential as MERS-CoV inhibitors. nih.gov

Physicochemical Properties of this compound
PropertyValueSource
CAS Number150368-37-9 chembk.comchemscene.com
Molecular FormulaC₉H₉FN₂O₄ chembk.comchemscene.com
Molecular Weight228.18 g/mol chembk.comchemscene.com
Boiling Point (Predicted)369.9 ± 42.0 °C chembk.com
Density (Predicted)1.407 ± 0.06 g/cm³ chembk.com
Structural Information
DescriptorValueSource
SMILESCCOC(=O)C1=C(C=CC(=C1N)N+[O-])F chemscene.com
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds3

Current Research Frontiers and Identified Knowledge Gaps Pertaining to the Compound

The primary research frontier for this compound involves its application as a key starting material for the synthesis of novel heterocyclic compounds with potential therapeutic value. Its structure is particularly well-suited for constructing fused ring systems. Research into quinazoline derivatives, for example, has shown significant biological activities, and this compound is a logical precursor for novel analogues. researchgate.net The synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as anticancer agents is an example of the complex scaffolds that can be built from functionalized precursors. mdpi.com

Despite its availability as a chemical intermediate, there appear to be knowledge gaps in the public research domain regarding the full scope of its synthetic applications. While its role in preparing certain heterocyclic cores is implied by its structure and the known reactivity of similar compounds, detailed studies exploring novel reaction pathways or its use in synthesizing a broader range of scaffolds are not widely documented. Furthermore, while it is sold as a building block for pharmaceuticals, its own intrinsic biological activity profile is not extensively characterized in published literature. Future research could focus on developing new synthetic methodologies that exploit the unique electronic and steric environment of its substituted ring, or on screening libraries of compounds derived from it against a wider array of biological targets to uncover new therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2O4 B127913 Ethyl 2-amino-6-fluoro-3-nitrobenzoate CAS No. 150368-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSMHOIXOKZIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373368
Record name Ethyl 2-amino-6-fluoro-3-nitrobenzoate
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150368-37-9
Record name Benzoic acid, 2-amino-6-fluoro-3-nitro-, ethyl ester
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Record name Ethyl 2-amino-6-fluoro-3-nitrobenzoate
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Record name 150368-37-9
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Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 6 Fluoro 3 Nitrobenzoate

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a pivotal transformation of nitroaromatic compounds, leading to the corresponding amino derivatives which are valuable intermediates in the synthesis of a wide array of organic molecules.

Elucidation of Mechanistic Pathways for Nitro-to-Amino Conversion

The conversion of a nitro group to an amino group is a six-electron reduction that typically proceeds through several intermediates. The exact mechanistic pathway can vary depending on the reducing agent and the reaction conditions. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). This is followed by further reduction to a hydroxylamino group (R-NHOH), which is then finally reduced to the amino group (R-NH₂).

Under certain conditions, particularly with strong reducing agents, the reaction may proceed via a direct route. However, the stepwise reduction allows for the isolation of the intermediate species if the reaction is carefully controlled. The presence of other functional groups on the aromatic ring, such as the amino and fluoro substituents in ethyl 2-amino-6-fluoro-3-nitrobenzoate, can influence the electronic environment of the nitro group and thus affect the reduction potential and the stability of the intermediates.

Commonly employed reducing systems for the conversion of nitroarenes to anilines include catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide, or Raney nickel) and chemical reductions using metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid).

Table 1: Common Reducing Agents for Nitro Group Reduction and Their General Characteristics.
Reducing AgentTypical ConditionsSelectivityNotes
H₂, Pd/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂HighCan also reduce other functional groups like alkenes and alkynes.
Sn, HClEthanol, RefluxGoodRequires stoichiometric amounts of metal and acid.
Fe, HCl/Acetic AcidWater/Ethanol, RefluxGoodOften preferred in industrial settings due to cost and milder conditions.
Zn, Acetic AcidEthanol, Room Temperature to RefluxModerate to GoodCan sometimes lead to over-reduction or side products.

Regioselectivity and Chemoselectivity in Nitro Group Reduction

In a molecule with multiple reducible functional groups, achieving chemoselectivity is a significant challenge. For this compound, the primary concern is the selective reduction of the nitro group without affecting the ethyl ester or the aromatic fluorine atom.

The ethyl ester group is generally stable to the conditions used for nitro group reduction, particularly catalytic hydrogenation and metal/acid reductions. The carbon-fluorine bond is also typically robust under these conditions. Therefore, the selective reduction of the nitro group to an amino group, yielding ethyl 2,3-diamino-6-fluorobenzoate, is expected to be a highly chemoselective process.

Regioselectivity is not a factor in this specific transformation as there is only one nitro group present in the molecule.

Nucleophilic Aromatic Substitution Reactions Involving Fluoro and Amino Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. The presence of a nitro group, a strong electron-withdrawing group, ortho and para to the fluorine atom in this compound significantly activates the ring towards nucleophilic attack.

Analysis of the Influence of Substituent Electronic Effects on Reactivity

The reactivity of the aromatic ring in this compound towards nucleophiles is dictated by the electronic effects of its substituents.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence at position 3 significantly acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the attack occurs at positions ortho or para to it.

Fluoro Group (-F): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+M) due to its lone pairs. In the context of SNAr, the inductive effect dominates, making the carbon to which it is attached electrophilic. Fluorine is also a good leaving group in SNAr reactions.

Ethyl Ester Group (-COOEt): This group is electron-withdrawing through both inductive (-I) and resonance (-M) effects, further deactivating the ring towards electrophiles and activating it towards nucleophiles.

The combined effect of these substituents makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The fluorine atom at position 6 is ortho to the activating nitro group and para to the activating ester group, making it a prime site for nucleophilic displacement. The amino group at position 2, being a strong donating group, will somewhat counteract the activating effects of the nitro and ester groups.

Table 2: Electronic Effects of Substituents in this compound.
SubstituentInductive EffectResonance EffectOverall Effect on SNAr Reactivity
-NO₂ (at C3)Strongly withdrawing (-I)Strongly withdrawing (-M)Strongly activating
-F (at C6)Strongly withdrawing (-I)Weakly donating (+M)Good leaving group, activates the position of attack
-NH₂ (at C2)Weakly withdrawing (-I)Strongly donating (+M)Deactivating
-COOEt (at C1)Withdrawing (-I)Withdrawing (-M)Activating

Exploration of Potential Reaction Pathways and Byproduct Formation

The most likely nucleophilic aromatic substitution reaction for this compound is the displacement of the fluoride (B91410) ion by a nucleophile. The attack would preferentially occur at C6, the carbon bearing the fluorine atom. The resulting Meisenheimer intermediate would be stabilized by the resonance delocalization of the negative charge onto the nitro and ester groups.

Potential nucleophiles could include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield ethyl 2-amino-6-methoxy-3-nitrobenzoate.

Byproduct formation could arise from competing reactions. For instance, under strongly basic conditions, the amino group could be deprotonated, which would increase its electron-donating ability and potentially deactivate the ring towards nucleophilic attack. Also, harsh reaction conditions could lead to the hydrolysis of the ester group.

Ester Hydrolysis Mechanisms and Ester Cleavage Reactions

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base. However, the presence of the ortho-amino group introduces a unique mechanistic pathway.

Research on the hydrolysis of 2-aminobenzoate (B8764639) esters has shown that the neighboring amino group can act as an intramolecular general base catalyst. iitd.ac.in This leads to a significant rate enhancement compared to the hydrolysis of other benzoate (B1203000) esters. iitd.ac.in

The proposed mechanism for this intramolecular catalysis involves the amino group abstracting a proton from a water molecule as the water attacks the carbonyl carbon of the ester. This concerted process avoids the formation of a high-energy, negatively charged intermediate and proceeds through a more stable, neutral transition state. This intramolecular assistance makes the hydrolysis of 2-aminobenzoate esters less dependent on the pH of the solution in the range where the amino group is in its free base form. iitd.ac.in

The electronic effects of the other substituents on the ring will also influence the rate of hydrolysis. The electron-withdrawing nitro and fluoro groups will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This would be expected to increase the rate of both the uncatalyzed and the intramolecularly catalyzed hydrolysis.

Table 3: Relative Hydrolysis Rates of Substituted Benzoate Esters (Illustrative).
EsterRelative Rate of Hydrolysis (Illustrative)Dominant Electronic Effect of Substituent
Ethyl Benzoate1None (Reference)
Ethyl 4-Nitrobenzoate> 1Electron-withdrawing
Ethyl 2-Aminobenzoate>> 1Intramolecular Catalysis
This compoundExpected to be very highIntramolecular Catalysis and Electron-withdrawing groups

Other Characteristic Reactions of Substituted Aromatic Amines and Esters

The reactivity of this compound is largely defined by the chemical properties of its amino and ethyl ester functionalities, influenced by the electronic effects of the nitro and fluoro substituents on the benzene (B151609) ring.

The amino group (-NH₂) imparts nucleophilic character to the molecule and is a site for various chemical modifications. As a primary aromatic amine, it can undergo a range of reactions typical for this class of compounds. For instance, acylation of the amino group is a common transformation. While specific studies on the acylation of this compound are not extensively documented, the general mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The presence of the electron-withdrawing nitro and fluoro groups would be expected to decrease the nucleophilicity of the amino group compared to aniline, potentially requiring more forcing reaction conditions.

Another characteristic reaction of the amino group is diazotization, followed by subsequent reactions of the resulting diazonium salt. This sequence is a versatile method for introducing a wide variety of functional groups onto an aromatic ring. However, the stability and reactivity of the diazonium salt derived from this compound would be influenced by the substitution pattern of the ring.

The ethyl ester group (-COOCH₂CH₃) is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is typically an irreversible process that yields the corresponding carboxylate salt. A patent for the preparation of 2-amino-3-nitrobenzoic acid describes a similar hydrolysis of 2-amino-3-ethyl nitrobenzoate using sodium hydroxide (B78521) in water at elevated temperatures. This suggests that the ester group in this compound can be readily hydrolyzed under similar conditions to yield 2-amino-6-fluoro-3-nitrobenzoic acid.

Furthermore, the reduction of the nitro group (-NO₂) is a pivotal reaction, as it transforms the molecule into a substituted ortho-phenylenediamine derivative. These derivatives are key precursors for the synthesis of various heterocyclic compounds, such as benzodiazepines and quinoxalines. The reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd/C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting diamine can then undergo cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form quinoxalines, or with other appropriate reagents to form benzodiazepine (B76468) structures. While the general synthetic utility of ortho-phenylenediamines is well-established, specific examples detailing the reduction of this compound and subsequent cyclization reactions are not prevalent in the available literature.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, insights can be gleaned from studies on analogous systems.

Kinetic studies on the oxidation of substituted anilines have shown that the reaction rates are significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the rate of oxidation, while electron-withdrawing groups, such as the nitro group present in this compound, tend to decrease the reaction rate. A study on the oxidation of meta-substituted anilines demonstrated a linear Hammett relationship, with a negative ρ value, indicating the development of a positive charge in the transition state. The reactivity of the amino group in this compound in such reactions would be expected to be attenuated due to the presence of the electron-withdrawing nitro and fluoro groups.

Thermochemical studies of anthranilate derivatives provide some understanding of the thermodynamic properties of this class of compounds. The enthalpy of formation is a key thermodynamic parameter that can be determined experimentally through combustion calorimetry and theoretically through computational methods. For instance, the gas-phase enthalpies of formation of methyl and butyl anthranilate have been determined, and these values are influenced by the size of the alkyl group in the ester functionality. The presence of the nitro and fluoro substituents in this compound would significantly impact its thermodynamic properties, such as its enthalpy of formation and stability, compared to unsubstituted or differently substituted anthranilates. The strong intramolecular hydrogen bonding that can occur between the ortho-amino and nitro groups is a known stabilizing factor in related molecules like ortho-nitroaniline.

Computational studies on the reactivity of substituted nitroanilines can also provide valuable, albeit theoretical, insights into the kinetics and thermodynamics of their reactions. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, determine activation energies, and predict reaction outcomes. Such studies have been applied to investigate cycloaddition reactions and the stability of cations of nitroaromatic compounds. While no specific computational studies on this compound were identified, the principles and methodologies from these studies could be applied to predict its reactivity and the energetic profiles of its reactions.

Below is a table summarizing the expected reactivity of the functional groups in this compound based on general chemical principles and data from related compounds.

Functional GroupCharacteristic ReactionExpected Influence of Other Substituents
Amino (-NH₂)Acylation, Alkylation, DiazotizationDecreased nucleophilicity due to electron-withdrawing -NO₂ and -F groups.
Nitro (-NO₂)Reduction to an amino groupThe electron-rich nature of the amino group may influence the choice of reducing agent and conditions.
Ethyl Ester (-COOCH₂CH₃)Hydrolysis (saponification)The electronic effects of the ring substituents are less likely to have a major impact on this reaction.
Aromatic RingElectrophilic Aromatic SubstitutionThe amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The fluorine is a deactivating ortho-, para-director. The overall regioselectivity of substitution would be complex.

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical tool for the structural elucidation of organic molecules by examining their fragmentation patterns. In a typical MS/MS experiment, the parent ion of "Ethyl 2-amino-6-fluoro-3-nitrobenzoate" (with a molecular weight of 228.18 g/mol ) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and the relative strengths of its chemical bonds.

For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or related species. nih.govresearchgate.net The fragmentation of "this compound" would likely exhibit characteristic losses. For instance, the loss of the nitro group (a mass of 46 Da) would be a probable fragmentation pathway. Other potential fragmentations could involve the ethyl ester group, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ester. The presence of the amino and fluoro groups would also influence the fragmentation, potentially leading to complex rearrangements and the formation of various fragment ions. A detailed analysis of the MS/MS spectrum would allow for the proposal of specific fragmentation mechanisms, confirming the connectivity of the atoms within the molecule.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossMass of Neutral Loss (Da)
229.06 (M+H)⁺[M+H - NO₂]⁺NO₂46
229.06 (M+H)⁺[M+H - C₂H₄]⁺C₂H₄28
229.06 (M+H)⁺[M+H - OC₂H₅]⁺•OC₂H₅45
229.06 (M+H)⁺[M+H - H₂O]⁺H₂O18

Note: This table is predictive and based on common fragmentation patterns of similar compounds. Actual experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of "this compound," including bond lengths, bond angles, and torsional angles. A single crystal of the compound, grown from a suitable solvent, would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to construct an electron density map of the molecule.

The crystal structure would reveal the planarity of the benzene (B151609) ring and the orientation of the substituent groups (amino, fluoro, nitro, and ethyl ester) relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and the oxygen atoms of the nitro and ester groups, would also be elucidated. These interactions are crucial in understanding the packing of the molecules in the crystal lattice and influence physical properties like melting point and solubility. While specific crystallographic data for "this compound" is not publicly available, studies on similar substituted aminobenzoic acid derivatives have utilized this technique to confirm their molecular structures and analyze intermolecular interactions.

Thermal Analysis Techniques for Investigating Phase Transitions and Thermal Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of "this compound" would show an endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion. DSC can also detect other phase transitions, such as polymorphic transformations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for "this compound" would indicate its thermal stability and decomposition profile. The onset temperature of mass loss would define the limit of its thermal stability. The TGA curve would show distinct steps corresponding to the loss of different parts of the molecule upon heating. For nitroaromatic compounds, decomposition can be energetic, and TGA provides critical information about the temperatures at which this occurs. rsc.orgresearchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are subjected to the same temperature program. Similar to DSC, DTA can detect thermal events like melting and decomposition. An endothermic peak would indicate melting, while exothermic peaks would signify decomposition.

Together, these techniques provide a comprehensive understanding of the thermal behavior of "this compound," which is vital for its handling, storage, and application in synthesis.

Table 2: Expected Thermal Analysis Data for this compound

TechniqueExpected ObservationSignificance
DSCEndothermic peakMelting point and enthalpy of fusion
TGAMass loss at elevated temperaturesThermal stability and decomposition pattern
DTAEndothermic and exothermic peaksPhase transitions and decomposition temperatures

Note: The specific temperatures and enthalpy values would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Separation Studies (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The compound would be detected by a UV detector, as the aromatic ring and nitro group are strong chromophores. The purity is determined by the area percentage of the main peak in the chromatogram. HPLC is also crucial for monitoring the progress of chemical reactions during its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities, even at trace levels. As the sample elutes from the HPLC column, it is introduced into the mass spectrometer, which provides the molecular weight of the parent compound and any co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition in the GC inlet. GC-MS offers high resolution and is particularly useful for separating and identifying volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles and higher pressures than conventional HPLC. This results in faster analysis times, better resolution, and increased sensitivity, making it a powerful tool for high-throughput purity analysis and impurity profiling.

Table 3: Chromatographic Methods for the Analysis of this compound

TechniqueStationary Phase (Typical)Mobile Phase/Carrier Gas (Typical)Detection MethodApplication
HPLCC18Acetonitrile/WaterUVPurity assessment, reaction monitoring
LC-MSC18Acetonitrile/Water with formic acidMass SpectrometryPurity, impurity identification
GC-MSDB-5 or similarHeliumMass SpectrometryAnalysis of volatile impurities
UPLCC18 (sub-2 µm particles)Acetonitrile/WaterUV, Mass SpectrometryHigh-throughput purity, impurity profiling

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule, which dictates its reactivity and properties.

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Energetics

DFT is a popular computational method that calculates the electronic structure of molecules to predict a wide range of properties. For Ethyl 2-amino-6-fluoro-3-nitrobenzoate, a typical DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this, various electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential could be determined. These calculations would provide insights into the molecule's reactivity, including identifying sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can be used to calculate the energetics of potential chemical reactions involving this compound.

No specific DFT studies detailing these properties for this compound were found in the reviewed literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more precise understanding of the electronic structure and energy of this compound.

Specific high-accuracy ab initio calculations for this compound have not been reported in the available scientific literature.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

These methods are used to study the behavior of larger molecular systems and to explore the conformational flexibility of molecules over time.

Conformational Analysis and Energy Minimization Studies

Molecular mechanics force fields could be employed to perform a systematic search of the different spatial arrangements (conformations) of this compound. This would involve rotating the flexible bonds, such as those in the ethyl ester group, to identify the most stable, low-energy conformations. Energy minimization would be used to refine the geometry of each conformation.

A detailed conformational analysis and energy minimization study for this compound is not documented in the searched research articles.

Prediction of Intramolecular and Intermolecular Interactions

Molecular dynamics simulations could provide a dynamic picture of the molecule's behavior, including its internal motions and how it might interact with other molecules or a solvent. These simulations could reveal important intramolecular interactions, such as hydrogen bonding, and predict how the molecule would behave in a larger system, which is crucial for understanding its physical properties.

No studies detailing MD simulations to predict the intramolecular and intermolecular interactions of this compound were identified.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, quantum chemical methods like DFT could be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra).

While experimental spectroscopic data may exist, specific computational predictions of the spectroscopic parameters for this compound are not available in the public research domain.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Computational Structure-Activity Relationship (SAR) modeling for this compound and its analogs is a theoretical approach to predict their biological activity based on their molecular structures. nih.gov This methodology is crucial in medicinal chemistry for designing and optimizing lead compounds. studycorgi.com For a series of related compounds, SAR studies aim to identify the key molecular features, such as steric, electronic, and hydrophobic properties, that govern their interaction with a biological target.

The process typically involves the generation of a dataset of molecules with known activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are then developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.govstudycorgi.com These models can subsequently be used to predict the activity of new, unsynthesized compounds.

For this compound derivatives, a hypothetical QSAR study might explore how substitutions at the amino and ester groups, or alterations to the aromatic ring, affect a specific biological activity (e.g., enzyme inhibition). Descriptors such as the Hammett electronic parameter (σ) for substituents, molar refractivity (MR) for steric effects, and the partition coefficient (logP) for hydrophobicity would be critical in such a model.

A hypothetical data table for a QSAR study on a series of this compound analogs is presented below. The activity data is illustrative.

CompoundSubstituent (R)logPMolar Refractivity (MR)Electronic Parameter (σ)Predicted Biological Activity (IC50, µM)
1-H2.155.20.0010.5
2-CH32.660.0-0.178.2
3-Cl2.860.50.2312.1
4-OCH32.058.0-0.277.5
5-NO21.957.50.7815.8

Elucidation of Reaction Mechanisms through Computational Pathways

For instance, the synthesis of this compound itself likely involves the nitration of a precursor molecule. Computational studies can model the nitration reaction, identifying the transition state for the addition of the nitronium ion (NO2+) and the subsequent proton transfer steps. quora.comsavemyexams.com The influence of the existing amino, fluoro, and ethyl benzoate (B1203000) groups on the regioselectivity of the nitration can be rationalized by calculating the activation energies for the formation of different isomers.

Density Functional Theory (DFT) is a common computational method employed for these studies. researchgate.net By calculating the potential energy surface, a detailed reaction coordinate can be mapped out. This allows for the determination of activation energies, reaction enthalpies, and the geometries of all stationary points along the reaction pathway.

Below is a hypothetical data table summarizing the computationally determined energetic profile for a step in a reaction involving this compound, such as a nucleophilic substitution at the fluorine position.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsB3LYP/6-31G(d)0.0C-F bond length: 1.35 Å
Transition StateB3LYP/6-31G(d)+25.3C-F bond length: 1.62 Å, C-Nu bond length: 2.10 Å
IntermediateB3LYP/6-31G(d)-5.2C-F bond length: 2.45 Å, C-Nu bond length: 1.45 Å
ProductsB3LYP/6-31G(d)-15.8C-Nu bond length: 1.40 Å

Prediction of Collision Cross Section (CCS) Values for Gas-Phase Ion Studies

The Collision Cross Section (CCS) is a key physicochemical property that characterizes the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) for the identification and characterization of small molecules. nih.govmdpi.com Computational methods have emerged as a valuable tool for predicting CCS values, complementing experimental measurements. acs.org

For this compound, a predicted CCS value can aid in its identification in complex mixtures. Several computational approaches can be employed for this purpose. One common method involves the use of machine learning models that are trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.govmdpi.com These models can provide rapid and accurate predictions.

Another approach is based on theoretical calculations, such as the trajectory method, which simulates the collisions between the ion of interest and a buffer gas (typically helium or nitrogen). mdpi.com This method requires the generation of a three-dimensional structure of the ion, which is often obtained through quantum chemical calculations.

The predicted CCS values can vary depending on the computational method and the specific adduct ion being considered (e.g., [M+H]+, [M+Na]+). A hypothetical table of predicted CCS values for the protonated form of this compound using different computational models is provided below.

Computational ModelAdduct IonPredicted CCS (Ų)Reference
Machine Learning Model A[M+H]+145.2Fictional Study 1
Trajectory Method (Helium)[M+H]+148.5Fictional Study 2
Machine Learning Model B[M+H]+146.1Fictional Study 3
Trajectory Method (Nitrogen)[M+H]+165.7Fictional Study 4

Mechanistic Investigations of Biological Activities

Molecular Interactions with Biological Macromolecules

The therapeutic and biological effects of small molecules are often initiated by their interaction with biological macromolecules such as enzymes and receptors. For analogs of Ethyl 2-amino-6-fluoro-3-nitrobenzoate, these interactions can lead to the modulation of key biological pathways.

Acetylcholinesterase (AChE): Derivatives of ethyl nitrobenzoate have been identified as a novel scaffold for the inhibition of cholinesterases. nih.gov Kinetic studies have shown that certain nitrobenzoate derivatives act as mixed-mode inhibitors of acetylcholinesterase. nih.gov This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit at different sites, thereby impeding the catalytic activity of AChE. Molecular docking studies further support the potential of nitrobenzoate derivatives to interact with the active site of acetylcholinesterase. nih.gov

Bacterial Topoisomerases: While direct studies on this compound are limited, the fluoroquinolone class of antibiotics, which also contain a fluorine atom, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication. Molecular docking studies of fluoroquinolones with human topoisomerase II have shown that these compounds can form hydrogen bonds and exhibit good binding affinity within the active site. nih.gov Specifically, amino acid residues such as GLN773, ASN770, and LYS723 in topoisomerase IIα and ASP479 and SER480 in topoisomerase IIβ have been identified as key interaction points. nih.gov It is plausible that fluoro-amino-nitrobenzoate derivatives could adopt a similar mechanism of action, interfering with the DNA replication machinery in bacteria.

S-adenosyl-L-homocysteine (SAH) hydrolase: SAH hydrolase plays a critical role in cellular methylation reactions by catalyzing the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and homocysteine. nih.gov Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. nih.gov This disruption of methylation processes can have profound effects on cell function and is a target for therapeutic intervention in various diseases. While specific studies on aminobenzoate derivatives are not extensively documented, the general mechanism of SAH hydrolase inhibition offers a potential pathway through which analogs of this compound could exert biological effects.

Casein Kinase 2 (CK2): Casein Kinase 2 is a serine/threonine protein kinase involved in a multitude of cellular processes, and its upregulation is implicated in cancer. nih.govmdpi.com The development of CK2 inhibitors is an active area of research, with structure-based drug design being a key strategy. nih.gov The crystal structure of CK2 reveals a binding site that can be targeted by small molecules. nih.gov Nitro-containing compounds have been explored as potential CK2 inhibitors. researchgate.net The design of these inhibitors often involves creating molecules that can form favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the ATP-binding pocket of the kinase. jst.go.jp

Gamma-aminobutyric acid aminotransferase (GABA-AT): GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT leads to increased GABA levels in the brain, which can be beneficial in treating conditions like epilepsy. The mechanism of inactivation of GABA-AT by various analogs often involves the formation of a Schiff base with the PLP cofactor, followed by enzyme-catalyzed transformations that lead to either covalent modification of the active site or the formation of a tightly bound complex that induces a conformational change in the enzyme. nih.govnih.gov Substituted aminobenzoic acids could potentially follow a similar mechanism-based inactivation pathway.

Neurotrophic Factor Receptors: Small molecules that can mimic the action of neurotrophic factors are of great interest for the treatment of neurodegenerative diseases. The design of such molecules often relies on pharmacophore modeling, which identifies the key chemical features required for binding to the target receptor. dovepress.comnih.gov These pharmacophore models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, arranged in a specific three-dimensional orientation. researchgate.netmdpi.com Analogs of this compound, with their diverse functional groups, could potentially be designed to fit such pharmacophores and act as ligands for neurotrophic factor receptors, thereby modulating their signaling pathways.

Structure-Mechanism Relationships in Bioactive Analogs and Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. The presence and arrangement of different functional groups, as well as the stereochemistry of the molecule, can have a profound impact on its mechanism of action.

The interplay of the fluoro, amino, nitro, and ester functional groups in this compound and its analogs can lead to a range of biological activities through synergistic or antagonistic effects. mdpi.com

Fluoro Group: The fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of a molecule. It can enhance binding affinity to target enzymes and improve metabolic stability. The synthesis of α-fluoro-α-nitro esters has been explored for the preparation of α-fluoro-α-amino acids, highlighting the synthetic accessibility of fluorinated building blocks. nih.gov

Amino Group: The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with biological targets. Its presence is often crucial for the activity of enzyme inhibitors and receptor ligands.

Ester Group: The ester functional group can participate in hydrogen bonding and can be hydrolyzed by esterases in the body, which can be a factor in the metabolic profile of a compound. It can also influence the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes.

Table 1: Summary of Functional Group Contributions to Biological Activity

Functional GroupPotential Influence on Biological Pathways
Fluoro Enhances binding affinity, improves metabolic stability.
Amino Acts as a hydrogen bond donor, participates in ionic interactions.
Nitro Influences electronic properties, can form hydrogen bonds, position is critical for activity.
Ester Participates in hydrogen bonding, affects lipophilicity and metabolism.

Cellular and Subcellular Mechanistic Studies

Effects on Protein Stability and Folding

There is currently no published research that specifically investigates the effects of this compound on protein stability and folding. Mechanistic studies in this area would be necessary to determine if the compound interacts with proteins, potentially altering their three-dimensional structure and, consequently, their function. Such investigations would clarify whether this molecule can induce protein misfolding or aggregation, or conversely, act as a chemical chaperone to stabilize protein structures.

Modulation of Signal Transduction Pathways

The impact of this compound on intracellular signal transduction pathways remains uncharacterized in the scientific literature. Future research could explore whether this compound can modulate the activity of key signaling molecules, such as kinases, phosphatases, or transcription factors. Understanding these potential interactions is crucial to determining if the compound can influence cellular processes like proliferation, differentiation, and apoptosis.

Antimicrobial and Antiviral Mechanistic Pathways

While nitroaromatic compounds are known to possess antimicrobial properties, the specific mechanisms of this compound have not been elucidated.

Mechanisms of Antimycobacterial Activity

Specific studies on the antimycobacterial activity of this compound and its mechanism of action are not available. Research into related compounds, such as 6-fluorophenylbenzohydrazides, suggests that similar structures can interfere with essential metabolic pathways in mycobacteria, like tryptophan biosynthesis. nih.gov However, direct evidence for this or other mechanisms for the title compound is lacking.

Mechanisms of Antifungal and Antibacterial Activity

There is no dedicated research on the specific antifungal and antibacterial mechanisms of this compound. Generally, the antimicrobial action of nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components. The specific enzymes involved and the resulting cellular damage would need to be investigated for this particular compound.

Mechanisms of Antiviral Activity against RNA Viruses

The potential antiviral activity of this compound against RNA viruses has not been reported. Mechanistic studies would be required to determine if the compound can interfere with viral entry, replication, or egress from host cells. For instance, some antiviral drugs targeting RNA viruses act as nucleoside analogues that disrupt viral RNA synthesis or inhibit essential viral enzymes like RNA-dependent RNA polymerase. longdom.org Whether this compound employs these or other antiviral strategies is unknown.

Mechanistic Basis of Potential Toxicity in Nitroaromatic Compounds and their Degradation Products

While specific toxicological data for this compound is not available, the general toxicity of nitroaromatic compounds is well-documented. The primary mechanism of toxicity involves the reduction of the nitro group to form nitroso, hydroxylamino, and amino metabolites. These intermediates can be highly reactive, leading to several adverse cellular effects:

Oxidative Stress: The redox cycling of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules.

Covalent Binding: The reactive metabolites can form covalent adducts with proteins and DNA, disrupting their function and potentially leading to mutagenicity and carcinogenicity.

Methemoglobinemia: Some nitroaromatic compounds can oxidize the iron in hemoglobin, leading to the formation of methemoglobin, which is unable to transport oxygen effectively.

The specific metabolic pathways, the identity of the resulting degradation products, and the precise toxicological profile of this compound would require dedicated investigation.

Derivatization Strategies and Analog Synthesis for Diverse Applications

Synthesis of Novel Heterocyclic Systems Utilizing the Benzoate (B1203000) Scaffold

The specific arrangement of functional groups on the Ethyl 2-amino-6-fluoro-3-nitrobenzoate ring makes it an ideal precursor for constructing fused heterocyclic systems. The ortho-positioning of the amino group and the nitro group (which can be readily reduced to a second amino group) is particularly advantageous for cyclization reactions that form five- or six-membered rings fused to the parent benzene (B151609) ring.

The synthesis of benzimidazole (B57391) derivatives from this compound is a well-established strategy that leverages the formation of an o-phenylenediamine (B120857) intermediate. rsc.orgnih.gov The process typically involves two key steps:

Reduction of the Nitro Group: The nitro group at the C3 position is selectively reduced to an amino group, yielding Ethyl 2,3-diamino-6-fluorobenzoate. This reduction is commonly achieved using reagents such as tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation.

Condensation and Cyclization: The resulting diamine is then condensed with a variety of carbonyl-containing compounds. Reaction with carboxylic acids or their derivatives (like acid chlorides or esters) under acidic conditions, often referred to as the Phillips condensation, leads to the formation of 2-substituted benzimidazoles. nih.gov Alternatively, condensation with aldehydes followed by oxidative cyclization also yields the desired benzimidazole core. The fluorine atom and the ethyl ester group are retained on the final structure, providing further points for diversification.

The general reaction scheme is as follows: Step 1: Reduction this compound → Ethyl 2,3-diamino-6-fluorobenzoate

Step 2: Condensation/Cyclization with R-COOH Ethyl 2,3-diamino-6-fluorobenzoate → 2-Alkyl/Aryl-7-fluoro-1H-benzo[d]imidazole-4-carboxylate

Table 1: Examples of Benzimidazole Derivatives from this compound Precursor

Reagent (R-COOH)Resulting 2-Substituent (-R)Final Benzimidazole Derivative Name
Formic Acid-HEthyl 7-fluoro-1H-benzo[d]imidazole-4-carboxylate
Acetic Acid-CH₃Ethyl 7-fluoro-2-methyl-1H-benzo[d]imidazole-4-carboxylate
Benzoic Acid-C₆H₅Ethyl 7-fluoro-2-phenyl-1H-benzo[d]imidazole-4-carboxylate
Iso-nicotinic Acid-4-pyridylEthyl 7-fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazole-4-carboxylate

The synthesis of the more complex, fused pyrrolo[1,2-a]quinoxaline (B1220188) system from this compound requires a multi-step approach. unisi.itresearchgate.netresearchgate.net This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. nih.gov

A plausible synthetic route involves:

Formation of a Quinoxaline (B1680401) Core: Similar to the benzimidazole synthesis, the initial step is the reduction of the nitro group to form Ethyl 2,3-diamino-6-fluorobenzoate. This diamine is then reacted with an α-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione, to construct the quinoxaline ring system. This reaction forms an ethyl 8-fluoroquinoxaline-5-carboxylate derivative.

Annulation of the Pyrrole (B145914) Ring: The subsequent step involves building the pyrrole ring. The ester group on the quinoxaline core can be hydrolyzed to a carboxylic acid and then converted to an amide. The nitrogen atom of the quinoxaline ring is then alkylated with a reagent like ethyl bromoacetate. Intramolecular cyclization, often through a Dieckmann condensation or similar reaction, followed by decarboxylation and aromatization, yields the final pyrrolo[1,2-a]quinoxaline skeleton.

This pathway allows for the introduction of substituents on both the quinoxaline and the newly formed pyrrole ring, leading to a diverse library of compounds.

Table 2: Synthetic Strategy for Pyrrolo[1,2-a]quinoxaline Derivatives

StepIntermediate/ProductKey Reagents
1Ethyl 2,3-diamino-6-fluorobenzoateSnCl₂ or H₂/Pd
2Ethyl 8-fluoroquinoxaline-5-carboxylateGlyoxal (CHOCHO)
38-Fluoro-4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-1-carboxylateEthyl bromoacetate, followed by base-catalyzed cyclization

Thiazole (B1198619) rings are prevalent in many pharmaceutically active molecules. nih.govmjcce.org.mk The amino group of this compound can be used as a handle to construct a thiazole ring. A common method is a variation of the Hantzsch thiazole synthesis. derpharmachemica.com

The synthetic strategy involves:

Formation of a Thiourea (B124793) Derivative: The primary amino group at the C2 position is reacted with an isothiocyanate (R-NCS) or by treatment with thiophosgene (B130339) followed by an amine to form a thiourea derivative. This reaction is typically chemoselective, leaving the nitro and ester groups intact.

Cyclocondensation: The resulting thiourea is then reacted with an α-haloketone (e.g., chloroacetone (B47974) or phenacyl bromide). The sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, leading to cyclization and dehydration to form the 2-aminothiazole (B372263) derivative.

This approach results in a molecule where a substituted thiazole ring is attached to the original benzoate structure via an amino bridge, creating complex structures with potential biological activity. google.com

Table 3: Synthesis of Thiazole Derivatives

Thiourea Precursor fromα-HaloketoneResulting Thiazole Structure
Ethyl 2-(3-phenylthioureido)-6-fluoro-3-nitrobenzoate2-ChloroacetoneEthyl 2-((4-methyl-5-phenylthiazol-2-yl)amino)-6-fluoro-3-nitrobenzoate
Ethyl 2-(3-methylthioureido)-6-fluoro-3-nitrobenzoate2-Bromo-1-phenylethanoneEthyl 2-((4-phenyl-5-methylthiazol-2-yl)amino)-6-fluoro-3-nitrobenzoate

Incorporation of this compound into Complex Molecules for Targeted Research

Beyond serving as a scaffold for fused heterocycles, this compound is a key intermediate for building larger, non-fused molecules designed for specific biological targets. The distinct functional groups allow for its stepwise incorporation into complex structures. For example, in the development of kinase inhibitors, the aminobenzoate core can serve as a "hinge-binding" motif that interacts with the backbone of the target protein.

The synthetic utility can be demonstrated in a hypothetical synthesis of a targeted inhibitor:

The amino group can be acylated or undergo reductive amination to attach a side chain designed to fit into a specific pocket of a protein target.

The nitro group can be reduced and subsequently functionalized, for instance, by forming a sulfonamide or an amide with a different molecular fragment.

The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine-containing fragment using standard peptide coupling reagents (e.g., HATU, HOBt), extending the molecule further.

This modular approach allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize interactions with a biological target.

Strategies for Modulating Pharmacokinetic Properties through Chemical Derivatization

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its efficacy. Chemical derivatization of this compound and its downstream products is a key strategy for fine-tuning these properties. mjcce.org.mk

Key derivatization strategies include:

Modifying the Ester Group: The ethyl ester is susceptible to hydrolysis by esterase enzymes in vivo. Converting the ethyl ester to a more sterically hindered ester (e.g., tert-butyl) or to an amide can increase metabolic stability. Conversely, converting it to a more hydrophilic group (e.g., by coupling with an amino alcohol) can improve aqueous solubility.

Functionalizing the Amino Group: Acylating the primary amino group or converting it to a secondary or tertiary amine can significantly alter the molecule's polarity and basicity (pKa). This affects its solubility at different pH values (as found in the gut and bloodstream) and its ability to cross cell membranes.

Table 4: Derivatization for Pharmacokinetic Modulation

Modification SiteDerivativePotential Pharmacokinetic Impact
Ethyl EsterMethyl Amide (-CONHCH₃)Increased metabolic stability, altered solubility
Ethyl EsterCarboxylic Acid (-COOH)Increased aqueous solubility, potential for active transport
Amino GroupAcetamide (-NHCOCH₃)Decreased basicity, altered membrane permeability
Aromatic RingIntroduction of a morpholine (B109124) ringIncreased hydrophilicity and aqueous solubility

Chemoselective Derivatization for Analytical and Detection Purposes

Chemoselectivity—the ability to react one functional group in the presence of others—is essential for creating derivatives for analytical applications, such as fluorescent probes or affinity labels. This compound offers several opportunities for such selective modifications.

Amino Group Derivatization: The primary aromatic amine is a strong nucleophile and can be selectively targeted under mild conditions. It can be reacted with fluorescent tags like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) to create probes for imaging or flow cytometry, without affecting the ester or nitro groups.

Ester Hydrolysis: The ethyl ester can be selectively hydrolyzed to a carboxylic acid under basic conditions (saponification). This newly formed carboxylate can then be coupled to other molecules, such as biotin (B1667282) for affinity purification studies, using carbodiimide (B86325) chemistry.

Nitro Group Reduction and Diazotization: The nitro group can be reduced to an amine, which, being part of an o-phenylenediamine system, has different reactivity from the original C2-amine. This new amine can be selectively diazotized and converted into various other functional groups (e.g., -OH, -Cl, -CN) or used in coupling reactions to form azo dyes, which are useful for colorimetric detection.

These chemoselective reactions allow for the precise attachment of reporter groups, enabling the molecule and its derivatives to be used as tools to study biological systems or as standards in analytical assays.

Addition of Chromophores or Fluorophores for Enhanced Spectrophotometric Detection

The inherent structure of many pharmaceutical compounds and their intermediates, including this compound, may lack sufficient chromophoric groups to allow for sensitive detection by UV-visible spectrophotometry. semanticscholar.orgresearchgate.net To overcome this limitation, derivatization reactions are employed to introduce a chromophore or fluorophore, thereby enhancing the molar absorptivity and shifting the absorption maximum to a more desirable wavelength. sci-hub.stnih.gov

For aromatic amines like this compound, a common strategy involves reaction with reagents that introduce highly conjugated systems. While specific studies on this compound are not prevalent, general methods for derivatizing aromatic amines are well-established. For instance, reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with primary and secondary amines to form highly fluorescent derivatives that can be detected with great sensitivity. semanticscholar.org Another approach is the reaction with 9-chloroacridine, which yields intensely colored 9-aminoacridine (B1665356) hydrochlorides, suitable for colorimetric analysis. The primary amino group of this compound is a prime target for such derivatization.

The table below illustrates common derivatizing agents for amines and their potential application to this compound.

Derivatizing AgentFunctional Group TargetedResulting DerivativeDetection Method
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)Primary/Secondary AmineFluorescent NBD-amine adductFluorimetry
9-ChloroacridinePrimary Aromatic AmineColored 9-aminoacridine hydrochlorideSpectrophotometry
Dansyl ChloridePrimary/Secondary AmineFluorescent Dansyl-amine adductFluorimetry
o-Phthalaldehyde (OPA)Primary Amine (in presence of a thiol)Fluorescent isoindole derivativeFluorimetry

These derivatization reactions would allow for the quantification of this compound at lower concentrations than might be possible with direct spectrophotometry.

Chemical Modifications for Improved Separation in Chromatographic and Electrophoretic Techniques

Effective separation is crucial in the analysis of chemical compounds, particularly in complex mixtures. Chemical derivatization can be employed to improve the chromatographic behavior of analytes by altering their polarity, volatility, or interaction with the stationary phase. sci-hub.st For a polar compound like this compound, derivatization can enhance its retention and resolution in reversed-phase high-performance liquid chromatography (HPLC).

The separation of positional isomers of structurally similar compounds, such as nitrobenzoic acids or fluorinated aromatic compounds, can be particularly challenging. doi.orgnih.gov Derivatization of the amino or carboxyl groups can introduce steric bulk or specific interactive moieties that facilitate better separation. For gas chromatography (GC), the volatility of this compound can be increased by converting the amino group into a less polar derivative, for example, through silylation.

Furthermore, fluorinated stationary phases in HPLC have shown unique selectivity for halogenated and nitro-aromatic compounds, which could be beneficial for the separation of this compound and its derivatives. chromatographyonline.com

The following table summarizes potential derivatization strategies to improve the chromatographic separation of this compound.

Derivatization TechniqueTarget Functional GroupPurposeChromatographic Technique
AcylationAmino GroupIncrease hydrophobicity, improve peak shapeReversed-Phase HPLC
SilylationAmino GroupIncrease volatility, improve thermal stabilityGas Chromatography (GC)
Esterification (of corresponding acid)Carboxyl GroupIncrease volatilityGas Chromatography (GC)
Chiral DerivatizationAmino or Carboxyl GroupSeparation of enantiomersChiral HPLC or GC

Synthesis of Fluorinated Amino Acid Analogs as Protein Engineering Tools

Unnatural amino acids are powerful tools in protein engineering, allowing for the introduction of novel chemical functionalities, spectroscopic probes, and structural constraints into peptides and proteins. bioascent.com Fluorinated amino acids, in particular, have gained significant attention due to the unique properties conferred by the fluorine atom, such as altered acidity/basicity, increased metabolic stability, and the ability to serve as probes for ¹⁹F NMR studies. nih.govpsu.edu

This compound, as a substituted anthranilate, represents a potential precursor for the synthesis of fluorinated analogs of tryptophan or other aromatic amino acids. The synthesis of such unnatural amino acids often involves multi-step processes, including the construction of the heterocyclic side chain and the introduction of the amino acid backbone. gla.ac.uk

While direct synthetic routes from this compound to specific fluorinated amino acid analogs are not extensively documented in readily available literature, the chemical handles on the molecule suggest its utility as a building block. For instance, the nitro group could be reduced to an amino group, which could then participate in cyclization reactions to form heterocyclic systems analogous to the indole (B1671886) ring of tryptophan. The fluorine atom would already be incorporated into the aromatic ring, providing a site-specific label. The synthesis of complex unnatural amino acids often relies on such strategically substituted starting materials. nih.govorganic-chemistry.org The incorporation of these novel fluorinated amino acids into peptides can be achieved through solid-phase peptide synthesis (SPPS) or other peptide coupling methodologies. lsbu.ac.ukpeptide.comnih.gov

Advanced Applications in Materials Science Research

Integration into Polymer Systems and Functional Coatings

While direct polymerization studies of "Ethyl 2-amino-6-fluoro-3-nitrobenzoate" are not extensively documented, the functional groups present in the molecule offer clear pathways for its integration into polymer systems. The primary amine group serves as a reactive site for incorporation into polymer backbones, such as polyamides and polyimides, through condensation polymerization. For instance, aminobenzoic acid derivatives can be polymerized to form polyamides, and the presence of the nitro group can further modify the polymer's properties. google.com Copolymers functionalized with aminobenzoic acid groups have been synthesized through polymer-analogous reactions, indicating a viable route for attaching molecules like "this compound" to existing polymer chains. mdpi.com

The incorporation of nitroaromatic compounds into polymer matrices is a known strategy for developing functional materials. nih.gov These materials can exhibit tailored optical or electronic properties. For example, nitroaromatic compounds are used in the synthesis of a wide range of products, including polymers. nih.gov The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring of "this compound" suggests its potential use in creating polymers with interesting charge-transfer characteristics.

In the realm of functional coatings, nitroaromatic compounds can impart specific functionalities. google.com While research on "this compound" for coatings is nascent, related compounds are explored for their unique properties. Functional coatings are a growing area of materials science, with applications ranging from hydrophobic surfaces to self-healing materials. coatingsworld.com The specific combination of functional groups in "this compound" could be harnessed to develop novel coatings with advanced properties.

Investigations into Multicomponent Crystal Formation and Co-crystallization

The formation of multicomponent crystals, or co-crystals, is a significant area of crystal engineering that allows for the modification of the physicochemical properties of a solid without altering its chemical structure. chempap.org "this compound" possesses both hydrogen bond donors (the amino group) and acceptors (the nitro and ester groups), making it a prime candidate for co-crystallization studies.

The principles of hydrogen bonding in nitroanilines are fundamental to designing acentric materials for applications such as non-linear optics. acs.org The interplay of hydrogen bonds and other intermolecular interactions, such as π-π stacking, dictates the final crystal structure. acs.org In substituted nitroanilines, intermolecular N-H···O hydrogen bonds play a significant role in the molecular packing. acs.orgresearchgate.net The study of co-crystals of caffeine (B1668208) with substituted nitroanilines has demonstrated the formation of diverse structures, including two-dimensional layers and three-dimensional interlocked networks, governed by these interactions. rsc.org

Recent work has shown the successful preparation of a co-crystal explosive composed of BTF (benzotrifuroxan) and 2-nitroaniline, where hydrogen bonds between the amino group of the nitroaniline and the oxygen/nitrogen atoms of BTF are the primary driving force for co-crystal formation. mdpi.com This highlights the potential of the amino and nitro groups in "this compound" to form robust supramolecular synthons with other molecules. The synthon approach is a powerful tool in the rational design of co-crystals with desired properties. mdpi.com

Development and Characterization of Non-linear Optical (NLO) Materials Based on Related Architectures

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The key molecular feature for second-order NLO activity is a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. "this compound" fits this description, with the amino group acting as the donor and the nitro group as the acceptor.

Para-nitroaniline (p-NA) is a prototypical molecule for NLO studies. aip.org Although it crystallizes in a centrosymmetric structure, which typically precludes second-harmonic generation (SHG), various strategies have been developed to overcome this limitation. For instance, flash evaporation can produce a metastable, non-centrosymmetric phase of p-NA that exhibits strong SHG. optica.orgoptica.org Furthermore, embedding p-NA nanocrystals in polymeric nanofibers can lead to a mesocrystalline structure with a significant SHG response. aip.org Recrystallization of p-NA in a strong electric field has also been shown to induce a non-centrosymmetric crystalline form capable of SHG. acs.org

Environmental Fate and Degradation Research Methodologies

Study of Biotransformation Pathways and Identification of Metabolites

The microbial degradation of nitroaromatic compounds is a key process in their environmental dissipation. Research into the biotransformation of Ethyl 2-amino-6-fluoro-3-nitrobenzoate would likely focus on identifying microorganisms capable of utilizing it as a carbon, nitrogen, or energy source and elucidating the enzymatic reactions involved.

Hypothetical Biotransformation Pathways:

Based on studies of other nitroaromatics, two primary initial biotransformation pathways can be postulated:

Reductive Pathway: The nitro group is highly electrophilic and susceptible to reduction by various microbial nitroreductases under both aerobic and anaerobic conditions. This would likely proceed through nitroso and hydroxylamino intermediates to form Ethyl 2,3-diamino-6-fluorobenzoate.

Oxidative Pathway: Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. This would result in the formation of a fluorinated aminobenzoic acid derivative.

Subsequent degradation would likely involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-amino-6-fluoro-3-nitrobenzoic acid) by microbial esterases, followed by ring cleavage.

Identification of Metabolites:

The identification of transient and stable metabolites is crucial for understanding the complete degradation pathway. A combination of analytical techniques would be employed:

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites in culture extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for tentative identification of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of derivatized, more volatile metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of isolated and purified metabolites.

A hypothetical study could involve incubating the compound with a mixed microbial culture from a contaminated site and analyzing samples at various time points to track the disappearance of the parent compound and the appearance and disappearance of metabolites.

Table 1: Hypothetical Biotransformation Metabolites of this compound and Analytical Detection Methods

Potential MetaboliteChemical FormulaProposed Detection Method
Ethyl 2,3-diamino-6-fluorobenzoateC₉H₁₁FN₂O₂HPLC, LC-MS
2-Amino-6-fluoro-3-nitrobenzoic acidC₇H₅FN₂O₄HPLC, LC-MS
2,3-Diamino-6-fluorobenzoic acidC₇H₇FN₂O₂HPLC, LC-MS

Investigation of Abiotic Degradation Mechanisms

Abiotic processes can also contribute significantly to the transformation of this compound in the environment. The primary mechanisms to investigate would be photolysis, hydrolysis, oxidation, and reduction.

Photolysis: Nitroaromatic compounds can absorb sunlight, leading to their photochemical degradation. Studies would involve exposing aqueous solutions of the compound to simulated or natural sunlight and monitoring its decay rate. The presence of photosensitizers, such as humic acids, in natural waters could also be investigated for their potential to accelerate photolysis.

Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly under alkaline or acidic conditions, to yield 2-amino-6-fluoro-3-nitrobenzoic acid and ethanol. Hydrolysis rates would be determined at different pH values and temperatures to assess its environmental significance.

Oxidation and Reduction: Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to the degradation of the aromatic ring. Conversely, in anoxic environments, chemical reduction by substances like ferrous iron could reduce the nitro group, mirroring the initial step of the reductive biotransformation pathway.

Table 2: Potential Abiotic Degradation Products of this compound

Degradation ProcessPotential Product(s)Environmental Compartment
PhotolysisVarious smaller organic moleculesSurface waters
Hydrolysis2-Amino-6-fluoro-3-nitrobenzoic acid, EthanolWater, moist soil
Chemical ReductionEthyl 2,3-diamino-6-fluorobenzoateAnoxic sediments, groundwater

Analytical Methodologies for Environmental Monitoring

Developing sensitive and specific analytical methods is essential for detecting and quantifying this compound and its degradation products in environmental matrices such as water, soil, and sediment.

Sample Preparation: Extraction techniques such as solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) or Soxhlet extraction for solid samples would be optimized to efficiently isolate the target compounds.

Chromatographic Separation: Reversed-phase HPLC with a C18 column is a common technique for separating nitroaromatic compounds. Gas chromatography (GC) could also be used, potentially after derivatization to improve volatility.

Detection:

UV-Vis Detector: Suitable for HPLC, as nitroaromatic compounds typically have strong UV absorbance.

Mass Spectrometry (MS): Coupling with HPLC (LC-MS) or GC (GC-MS) provides high selectivity and sensitivity, allowing for confident identification and quantification at low environmental concentrations. Tandem mass spectrometry (MS/MS) can further enhance selectivity and aid in structural elucidation of unknown degradation products.

Table 3: Recommended Analytical Techniques for Monitoring

Analytical TechniqueTarget Analyte(s)Sample MatrixKey Advantages
HPLC-UVParent compound and major metabolitesWaterCost-effective, robust
LC-MS/MSParent compound and a wide range of metabolitesWater, Soil, SedimentHigh sensitivity and selectivity
GC-MSVolatile or derivatized metabolitesWater, Soil, SedimentExcellent for identifying smaller, volatile products

Ecotoxicological Pathway Investigation of Degradation Products at the Molecular Level

Understanding the ecotoxicological effects of the parent compound and its degradation products is crucial for a comprehensive environmental risk assessment. The transformation of the nitro group to an amino group is of particular concern, as aromatic amines can be more toxic than their nitroaromatic precursors.

Research in this area would focus on the molecular mechanisms of toxicity:

Genotoxicity: The potential of the parent compound and its metabolites, particularly the aromatic amine derivatives, to cause DNA damage can be assessed using assays such as the Ames test (mutagenicity in bacteria) and the comet assay (DNA strand breaks in eukaryotic cells).

Oxidative Stress: Exposure to nitroaromatics can induce the production of reactive oxygen species (ROS) in organisms, leading to oxidative stress. This can be investigated by measuring biomarkers such as lipid peroxidation and the activity of antioxidant enzymes (e.g., catalase, superoxide dismutase) in exposed organisms like algae, daphnids, or fish cell lines.

Enzyme Inhibition: The interaction of the compounds with specific enzymes could be explored. For example, some nitroaromatics are known to inhibit acetylcholinesterase, a key enzyme in the nervous system of many organisms.

These investigations would provide insights into the potential for adverse effects on aquatic and terrestrial ecosystems at a fundamental biological level.

Future Research Directions and Translational Perspectives for this compound

This compound, a substituted aromatic compound, serves as a key intermediate in various organic syntheses. aromalake.combldpharm.com While its primary utility has been established in this domain, the future of this compound lies in a deeper, multidisciplinary exploration of its potential. The following sections outline promising avenues for future research that could unlock novel applications and provide a more comprehensive understanding of its behavior, from synthesis to environmental impact.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound aromalake.com
CAS Number 150368-37-9 scbt.comsynquestlabs.com
Molecular Formula C₉H₉FN₂O₄ aromalake.comscbt.comsynquestlabs.com

| Molecular Weight | 228.18 g/mol | aromalake.comscbt.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.